N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide
Description
N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a carbamoyl group, and a prop-2-enamide moiety
Properties
IUPAC Name |
N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-4-10(15)13(3)6-9(14)11-8-5-7(2)16-12-8/h4-5H,1,6H2,2-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVDFLGKOMFUST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)C(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction between the oxazole derivative and an isocyanate.
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxazole ring.
Reduction: Reduction reactions can target the carbonyl group in the carbamoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The oxazole ring and carbamoyl group are likely involved in hydrogen bonding and electrostatic interactions with proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}acetamide
- N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}but-2-enamide
Uniqueness
Compared to similar compounds, N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
